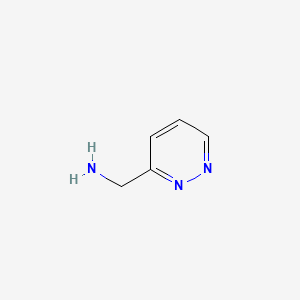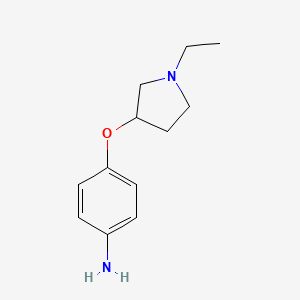
N,N-Diethyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N,N-Diethyl-L-leucinamide” or similar compounds often involves labeling with specific reagents . For instance, the dl-forms in peptides, which are difficult to separate on a chiral column, can be precisely separated by labeling with 1-fluoro-2,4-dinitrophenyl-5-d-leucine-N,N-dimethylethylenediamine-amide (d-FDLDA) .Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-L-leucinamide” is complex. A similar compound, “N,N-Diethyl-D-leucinamide”, has a molecular formula of C10H22N2O and an average mass of 186.294 Da .Chemical Reactions Analysis
The chemical reactions involving “N,N-Diethyl-L-leucinamide” or similar compounds can be intricate. For example, the reaction kinetics of N,N-diethyl hydroxylamine (DEHA) and free oxygen in distilled water was studied, and a kinetic model of the chemical reaction was created based on experimental work .Aplicaciones Científicas De Investigación
Enzyme Assays and Biological Activity Studies
N,N-Diethyl-L-leucinamide is prominently used in studies involving enzyme assays, particularly for leucine aminopeptidase. This enzyme plays a vital role in protein metabolism by removing N-terminal amino acids from peptides. N,N-Diethyl-L-leucinamide acts as a substrate in these assays due to its rapid hydrolysis by leucine aminopeptidase and its resistance to hydrolysis by other proteolytic enzymes, making it an ideal compound for measuring aminopeptidase activity in various biological samples (Delange & Smith, 1971). Additionally, it has been used in the study of leucine aminopeptidase produced during the molting of nematodes, highlighting its utility in parasitological research (Rogers & Brooks, 1977).
Structural and Molecular Studies
N,N-Diethyl-L-leucinamide is also significant in structural and molecular studies. Investigations into the crystal structure and molecular dynamics of L-leucinamide have provided insights into its behavior in different states. These studies involve techniques such as solid state NMR, IR, and X-ray diffraction, contributing to our understanding of the molecular properties and interactions of amino acid derivatives (Wang et al., 1997).
Synthesis of Peptides and Pseudopeptides
Furthermore, N,N-Diethyl-L-leucinamide has been utilized in the synthesis of peptides and pseudopeptides. Techniques involving N-(hydroxy)amide-containing pseudopeptides demonstrate the versatility of N,N-Diethyl-L-leucinamide in peptide chemistry. This includes its use in generating N-hydroxy-N-(alkyl)amides and N-(hydroxy)thioamide linkages, contributing to the field of synthetic organic chemistry (Wang & Phanstiel, 2000).
Nutritional and Metabolic Research
In nutritional and metabolic research, derivatives of leucine, such as N,N-Diethyl-L-leucinamide, have been examined for their biological activity and impact on growth and metabolism. These studies provide insights into the role of amino acid derivatives in nutrition and their potential applications in dietary supplements and therapeutic interventions (Rechcigl & Williams, 1961).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-N,N-diethyl-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHANHUTUQJHKC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627598 |
Source


|
| Record name | N,N-Diethyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-L-leucinamide | |
CAS RN |
63618-45-1 |
Source


|
| Record name | N,N-Diethyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)








![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

